![molecular formula C10H11IN2O2S B225089 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, also known as PMSF, is a potent serine protease inhibitor that has been widely used in biochemical and physiological research. It is a small molecule that can irreversibly inhibit the activity of serine proteases by modifying the active site of the enzyme.
Mecanismo De Acción
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole irreversibly inhibits serine proteases by modifying the active site of the enzyme. It reacts with the serine residue in the active site to form a stable covalent bond, which prevents the enzyme from functioning. This compound is most effective against chymotrypsin-like serine proteases, but it can also inhibit other serine proteases such as trypsin and thrombin.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different systems. For example, this compound has been used to study the role of serine proteases in blood clotting, inflammation, and cancer. In addition, this compound has been shown to inhibit the activity of some viral proteases, which may have implications for the development of antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is its potency and specificity for serine proteases. It can irreversibly inhibit these enzymes at low concentrations, which makes it a valuable tool for studying their function. However, this compound can also react with other nucleophilic groups in proteins, which can lead to nonspecific effects. In addition, this compound is not stable in aqueous solutions, which can limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. One area of interest is the development of new serine protease inhibitors that are more specific and potent than this compound. Another area of interest is the use of this compound in combination with other inhibitors or drugs to target multiple pathways or enzymes. Finally, this compound could be used in conjunction with new imaging or analytical techniques to study the function of serine proteases in vivo.
Métodos De Síntesis
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can be synthesized by reacting 4-iodobenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. After the reaction, the product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been widely used in biochemical and physiological research due to its ability to irreversibly inhibit serine proteases. Serine proteases are a large family of enzymes that play important roles in many biological processes, including blood clotting, inflammation, and digestion. By inhibiting serine proteases, this compound can be used to study the function of these enzymes in various biological systems.
Propiedades
Fórmula molecular |
C10H11IN2O2S |
|---|---|
Peso molecular |
350.18 g/mol |
Nombre IUPAC |
1-(4-iodophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C10H11IN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
Clave InChI |
UGOCBOUOWGHQJY-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)I |
SMILES canónico |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)
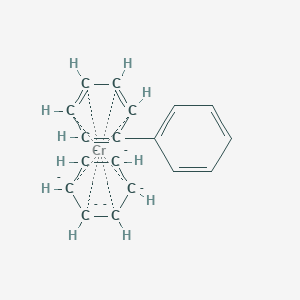
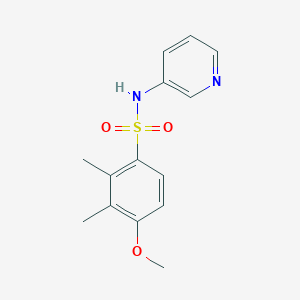
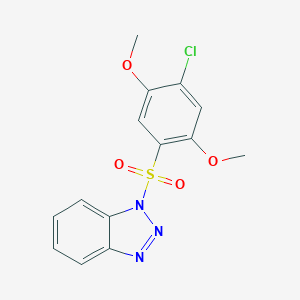
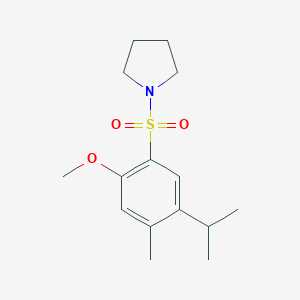
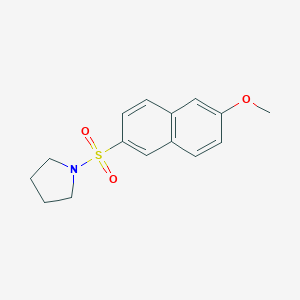
![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)
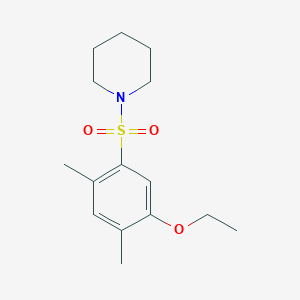
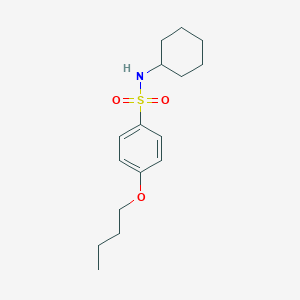
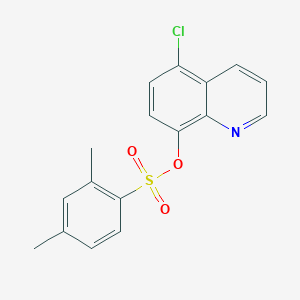
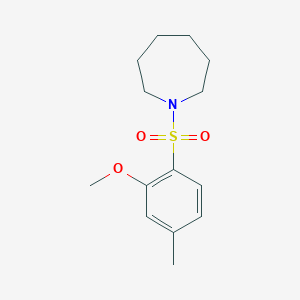
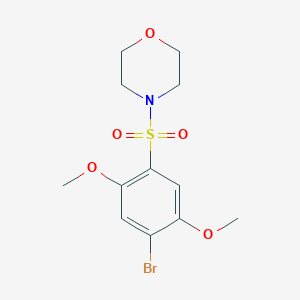
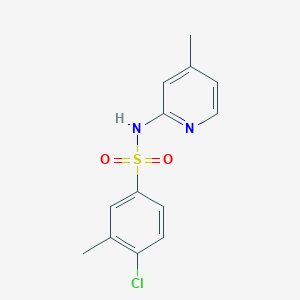
![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)